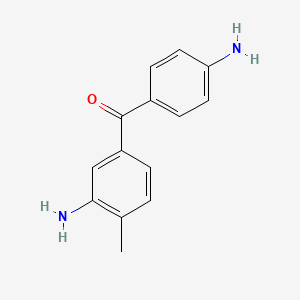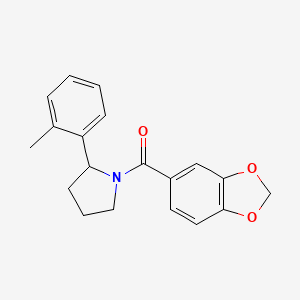![molecular formula C19H23NO4S B6123519 methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B6123519.png)
methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate, also known as MIPPT, is a synthetic compound that has been gaining attention in scientific research for its potential therapeutic applications. MIPPT belongs to the class of compounds known as benzoylphenylureas and has shown promising results in various studies.
Mécanisme D'action
Methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate works by inhibiting the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes such as glucose metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic effects in various diseases.
Biochemical and physiological effects:
methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects in animal studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has several advantages for use in laboratory experiments. It is a highly pure compound that can be easily synthesized in large quantities. methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate is also stable and has a long shelf life. However, there are also limitations to the use of methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate in laboratory experiments. It is a relatively new compound and its effects on humans are not yet fully understood. In addition, methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has not yet been approved for human use by regulatory agencies such as the FDA.
Orientations Futures
There are several future directions for research on methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been shown to improve cognitive function in animal models of these diseases. Another area of interest is the use of methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate in the treatment of cancer. methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been found to have anti-tumor effects in various types of cancer cells. Further research is needed to determine the full therapeutic potential of methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate in these areas.
Méthodes De Synthèse
The synthesis of methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate involves the reaction of 3-isopropoxybenzoyl isocyanate with 5-propyl-3-thiophenecarboxylic acid in the presence of methylamine. The reaction yields methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
Methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
methyl 2-[(3-propan-2-yloxybenzoyl)amino]-5-propylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-5-7-15-11-16(19(22)23-4)18(25-15)20-17(21)13-8-6-9-14(10-13)24-12(2)3/h6,8-12H,5,7H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVLVQBWABXCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC(=CC=C2)OC(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)-5-propylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123439.png)
![pyrrolidin-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6123446.png)
![7-(2-fluorobenzyl)-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6123447.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6123484.png)
![ethyl 3,5-dimethyl-4-({[1-(3-phenylpropyl)-3-piperidinyl]amino}carbonyl)-1H-pyrrole-2-carboxylate](/img/structure/B6123487.png)
![3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6123494.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6123509.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6123521.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)


![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6123545.png)
![1-(4-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123553.png)